Mesityl-d10 oxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

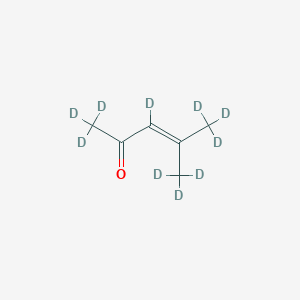

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,3,5,5,5-heptadeuterio-4-(trideuteriomethyl)pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3/i1D3,2D3,3D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJXDKTYKFBRD-LSURFNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583824 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207456-83-5 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207456-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Purification and Isotopic Enrichment Techniques for Mesityl D10 Oxide

Following the synthesis of Mesityl-d10 oxide, a multi-step purification process is required to remove chemical impurities, such as unreacted starting material (acetone-d6) and side-products like the deuterated analogue of phorone. prepchem.com The isotopic purity of the final product, however, is determined almost exclusively by the isotopic enrichment of the starting materials and the rigorous control of the reaction conditions, rather than by post-synthetic separation of isotopologues.

The crude reaction mixture, often dark in color, is first neutralized and washed. This typically involves shaking the organic layer with a basic solution, such as sodium hydroxide (B78521), to remove the acid catalyst. prepchem.com The layers are then separated. orgsyn.org The organic phase containing the this compound is dried over an anhydrous salt, like calcium chloride, to remove residual water. orgsyn.orgprepchem.com

The primary method for chemical purification is fractional distillation. prepchem.com This technique separates compounds based on their boiling points. A careful distillation can effectively separate the lower-boiling acetone-d6 (B32918) and the higher-boiling phorone-d14 from the desired this compound. prepchem.com The boiling point of this compound is reported to be 129 °C, which is nearly identical to its non-deuterated counterpart, allowing for established distillation protocols to be applied. prepchem.com

| Purification Step | Purpose | Reagents/Method | Reference |

| Neutralization/Washing | Removal of acid catalyst and acidic impurities. | Sodium hydroxide solution. | prepchem.com |

| Separation | Isolate the organic product layer from the aqueous layer. | Separatory funnel. | orgsyn.org |

| Drying | Remove dissolved water from the organic product. | Anhydrous calcium chloride. | orgsyn.orgprepchem.com |

| Fractional Distillation | Separate product from unreacted starting materials and by-products based on boiling point. | Glinsky column or similar fractional distillation apparatus. | orgsyn.orgprepchem.com |

Isotopic enrichment focuses on maximizing the percentage of molecules that are fully deuterated (i.e., contain ten deuterium (B1214612) atoms). Commercially available this compound often features an isotopic purity of 98-99 atom % D. cdnisotopes.com This high level of enrichment is achieved not by separating Mesityl-d9 oxide from this compound after synthesis, but by:

Spectroscopic Characterization and Elucidation of Mesityl D10 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy of Mesityl-d10 Oxide

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For deuterated species like this compound, specific NMR techniques are employed to confirm the extent and position of deuterium (B1214612) incorporation, assess purity, and understand the electronic environment of the nuclei.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment. In a study involving the reaction of acetone-d6 (B32918), the formation of mesityl oxide-d10 was monitored using D-NMR. rsc.org The appearance of characteristic signals for mesityl oxide-d10 confirmed its synthesis. rsc.org The analysis of deuterated ketones in various solvents by ²H NMR has been a subject of research, providing data on the solubilization and interaction with different media. cdnsciencepub.com For this compound, with the formula (CD₃)₂C=CDCOCD₃, distinct signals corresponding to the different deuterated methyl groups and the vinyl deuterium would be expected. The chemical shifts would be anticipated in regions analogous to their proton counterparts in mesityl oxide.

CD₃ groups on the double bond: These would appear at a chemical shift similar to the vinyl methyl protons in mesityl oxide.

CD₃ group adjacent to the carbonyl: This signal would be found at a chemical shift analogous to the acetyl protons of mesityl oxide.

Vinyl CD: This deuterium would have a characteristic shift in the olefinic region of the spectrum.

The integration of these signals in the ²H NMR spectrum allows for the quantification of deuterium at each site, confirming the isotopic distribution.

Carbon-13 NMR spectroscopy of deuterated compounds reveals important information about the carbon skeleton and the effects of isotopic substitution. The ¹³C signals of deuterated carbons are split into multiplets due to coupling with deuterium (I=1), following the 2nI+1 rule. For a CD₃ group, the carbon signal appears as a septet.

The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the presence of deuterium. Isotope effects can cause slight upfield or downfield shifts compared to the non-deuterated compound. The ¹³C NMR spectrum of unlabeled mesityl oxide shows distinct peaks for the carbonyl carbon, the two olefinic carbons, and the three methyl carbons. chemicalbook.comhmdb.ca In this compound, these signals would be present but with multiplicities arising from ¹³C-²H coupling. The observation of these characteristic splitting patterns, such as septets for the CD₃ carbons, provides definitive evidence of deuteration at those positions. Studies on the H/D exchange in ketones using ¹³C NMR have shown that deuterium substitution can affect the chemical shifts of neighboring nuclei. researchgate.net

Table 1: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Multiplicity |

|---|---|

| C=O | Singlet or very complex multiplet |

| C= | Multiplet |

| =C(CD₃)₂ | Multiplet |

| COC D₃ | Septet |

Note: The exact chemical shifts may vary slightly from the unlabeled compound due to isotopic effects.

Proton (¹H) NMR spectroscopy is crucial for assessing the isotopic purity of a deuterated compound by detecting any residual, non-deuterated protons. hw.ac.ukstanford.edu For this compound, which has a stated isotopic purity of 98 atom % D, small signals corresponding to the various proton positions in mesityl oxide would be expected in the ¹H NMR spectrum. The chemical shifts of these residual signals would correspond to those of standard mesityl oxide. spcmc.ac.inchemicalbook.comamazonaws.com

By integrating the residual proton signals and comparing them to the signal of a known internal standard, the level of deuteration can be accurately quantified. hw.ac.uk The absence or near-absence of signals in the regions where protons are expected confirms a high degree of deuteration. For example, the ¹H NMR spectrum of a high-purity this compound sample would show very low-intensity signals at approximately 1.9, 2.1, and 6.1 ppm, corresponding to the methyl and vinyl protons of mesityl oxide. spcmc.ac.inamazonaws.com The presence of residual solvent signals and water must also be considered and identified. epfl.chpaulussegroup.compitt.edu

The choice of solvent can significantly influence NMR spectra. huji.ac.ilthieme-connect.deresearchgate.net For this compound, using different deuterated solvents for analysis can cause shifts in the observed ²H, ¹³C, and residual ¹H signals. emerginginvestigators.org These solvent-induced shifts arise from interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS).

For instance, aromatic solvents like benzene-d₆ often cause upfield shifts for protons (and deuterons) located in specific regions of the solute molecule due to the formation of collision complexes. thieme-connect.de Polar solvents can interact with the polar carbonyl group of this compound, leading to changes in the electronic environment and thus the chemical shifts of nearby nuclei. Studies on ketones have shown that solvent polarity can affect tautomeric equilibria and chemical shifts. emerginginvestigators.org Therefore, when reporting NMR data for this compound, it is essential to specify the solvent used. stanford.eduucla.edu

Table 2: Common Deuterated Solvents and their Residual ¹H NMR Chemical Shifts

| Solvent | Residual ¹H Signal (ppm) | Multiplicity |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | Singlet |

| Acetone-d₆ ((CD₃)₂CO) | 2.05 | Quintet |

| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 2.50 | Quintet |

| Benzene-d₆ (C₆D₆) | 7.16 | Singlet |

| Methanol-d₄ (CD₃OD) | 3.31 | Quintet |

Data sourced from multiple references. stanford.eduucla.eduwashington.edu

Proton NMR (1H NMR) Residual Signal Analysis and Deuteration Purity Assessment

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. In deuterated compounds, the change in mass from hydrogen to deuterium leads to significant and predictable shifts in vibrational frequencies.

The most significant change in the vibrational spectrum of this compound compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching and bending modes and the disappearance of the corresponding C-H modes. libretexts.org

C-D Stretching: The C-H stretching vibrations in organic molecules typically appear in the 2800-3300 cm⁻¹ region of the IR spectrum. Due to the heavier mass of deuterium, the C-D stretching vibrations are observed at lower frequencies, generally in the 2100-2300 cm⁻¹ range. For this compound, distinct C-D stretching bands for the sp³-hybridized methyl groups (CD₃) and the sp²-hybridized vinyl group (C=CD) would be expected in this region.

C-D Bending: Similarly, C-H bending (scissoring, wagging, twisting, rocking) vibrations, which appear in the 1350-1480 cm⁻¹ and lower frequency regions, will shift to lower wavenumbers upon deuteration. These C-D bending modes would be observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

The analysis of these C-D modes is crucial for confirming the presence and location of deuterium atoms. Comparing the IR and Raman spectra of this compound with that of unlabeled mesityl oxide provides a clear indication of successful deuteration. chemicalbook.com Raman spectroscopy can be a complementary technique, as some C-D vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. arxiv.orgcdnsciencepub.com

Table 3: Comparison of Key Vibrational Frequencies (Approximate)

| Vibrational Mode | Mesityl Oxide (cm⁻¹) | This compound (Expected, cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | ~2900-3000 | - |

| C-H Stretch (sp²) | ~3000-3100 | - |

| C-D Stretch (sp³) | - | ~2100-2250 |

| C-D Stretch (sp²) | - | ~2250-2300 |

| C=O Stretch | ~1685 | ~1685 (minor shift) |

| C=C Stretch | ~1625 | ~1600 (minor shift) |

| C-H Bending | ~1350-1470 | - |

Conjugated Carbonyl and Alkene Vibrations in Deuterated Mesityl Oxide

The infrared (IR) spectrum of mesityl oxide is characterized by prominent absorption bands corresponding to its conjugated carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. spcmc.ac.in In its non-deuterated form, the conjugated C=O stretching vibration typically appears around 1690 cm⁻¹, while the C=C stretching vibration is observed near 1620 cm⁻¹. spcmc.ac.in The conjugation between the carbonyl group and the alkene leads to a decrease in the bond order of the C=O bond, resulting in its absorption at a lower wavenumber compared to a non-conjugated ketone (typically ~1715 cm⁻¹). spcmc.ac.in

Upon deuteration to form this compound, ((CD₃)₂C=CDCOCD₃), shifts in the vibrational frequencies of these functional groups are expected. While specific IR data for this compound is not extensively available in the reviewed literature, the principles of isotopic substitution effects on vibrational spectroscopy can be applied. The replacement of hydrogen atoms with heavier deuterium atoms leads to a decrease in the vibrational frequency of the associated bonds.

For this compound, the C-D stretching vibrations will appear at significantly lower wavenumbers than C-H stretches. More subtly, the deuteration of the methyl groups and the vinyl proton will influence the electronic environment and vibrational coupling within the conjugated system. This can lead to slight shifts in the C=O and C=C stretching frequencies. The exact magnitude of these shifts would require experimental determination but is anticipated to be a minor perturbation compared to the primary effect on C-H bonds.

Table 1: Typical Infrared Absorption Frequencies for Mesityl Oxide

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| C=O | Conjugated Stretching | ~1690 | spcmc.ac.in |

| C=C | Conjugated Stretching | ~1620 | spcmc.ac.in |

| C-H | sp² Stretching | ~2976 | spcmc.ac.in |

| C-H | sp³ Stretching | ~2939, 2915 | spcmc.ac.in |

Note: This table reflects data for non-deuterated mesityl oxide. Deuteration is expected to shift C-D vibrations to lower wavenumbers.

Mass Spectrometry (MS) Applications for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a critical tool for the analysis of isotopically labeled compounds like this compound, serving two primary functions: confirmation of isotopic purity and elucidation of fragmentation pathways.

The molecular weight of non-deuterated mesityl oxide (C₆H₁₀O) is 98.14 g/mol . wikipedia.org For this compound ((CD₃)₂C=CDCOCD₃), where ten hydrogen atoms are replaced by deuterium, the theoretical molecular weight is approximately 108.20 g/mol . The mass spectrum of a this compound sample will exhibit a molecular ion peak (M⁺) at m/z 108. The isotopic purity can be assessed by examining the relative intensities of the ion peaks around the molecular ion. A high isotopic purity of 98 atom % D, for instance, would mean the peak at m/z 108 is the most abundant in that cluster, with minor peaks at lower masses corresponding to molecules with fewer deuterium atoms.

Fragmentation analysis provides insight into the molecule's structure. In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. savemyexams.com While specific fragmentation data for this compound is not detailed in the available research, general principles suggest that fragmentation would occur at the weakest bonds. Common fragmentation patterns for ketones involve the loss of alkyl radicals. For this compound, the loss of a CD₃ radical (mass 18) would result in a fragment ion at m/z 90. The analysis of these fragmentation patterns is essential for confirming the structure of the deuterated compound and ensuring that the deuterium labels are in the expected positions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | (CD₃)₂C=CDCOCD₃ | |

| Molecular Weight | 108.20 | |

| Mass Shift from Mesityl Oxide | M+10 | |

| Isotopic Purity | 98 atom % D |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. uni-muenchen.de Mesityl oxide, being an α,β-unsaturated ketone, exhibits characteristic electronic transitions. The conjugation of the C=C double bond with the C=O group leads to a delocalized π-system. masterorganicchemistry.com This results in a π→π* transition, which is typically strong and occurs at a lower wavelength, and a weaker n→π* transition at a longer wavelength. masterorganicchemistry.comrsc.org The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital. masterorganicchemistry.com For mesityl oxide in various solvents, the π→π* transition leads to an absorption maximum around 228 nm. masterorganicchemistry.com The n→π* transition is observed in the region of 270-300 nm. masterorganicchemistry.com

Deuteration to this compound is not expected to significantly alter the wavelengths of these electronic transitions, as the electronic structure of the chromophore is largely unaffected by the change in nuclear mass. The primary utility of UV-Vis spectroscopy in this context lies in studying how the environment and conformation affect these transitions.

Solvatochromism describes the change in the position of UV-Vis absorption bands with a change in solvent polarity. weebly.com This phenomenon is particularly useful for studying molecules like mesityl oxide, which can exist in different conformations. Mesityl oxide can adopt s-cis and s-trans conformations, and the relative stability of these conformers can be influenced by the solvent. researchgate.net

Studies on mesityl oxide have shown that the relative stability of its syn and anti conformations changes with solvent polarity. researchgate.net In low-polarity solvents, the syn-form is dominant, while in aqueous solutions, the anti-form prevails. researchgate.net These conformational changes, along with direct solvent-solute interactions like hydrogen bonding, affect the energy levels of the molecular orbitals involved in the electronic transitions. rsc.org For example, in protic solvents, hydrogen bonding to the carbonyl oxygen can stabilize the ground state more than the excited state for n→π* transitions, leading to a blue shift (hypsochromic shift) to shorter wavelengths. rsc.org

Table 3: Electronic Transitions in Mesityl Oxide

| Transition | Approximate Wavelength (nm) | Relative Intensity | Reference |

| π→π | ~228 | Strong | masterorganicchemistry.com |

| n→π | ~270-300 | Weak | masterorganicchemistry.com |

Mechanistic Investigations Involving Mesityl D10 Oxide

Reaction Pathway Elucidation using Deuterated Tracers

The use of deuterated compounds like Mesityl-d10 oxide is a powerful technique for elucidating reaction pathways. acs.orgnih.govrsc.org By substituting hydrogen with its heavier isotope, deuterium (B1214612), researchers can follow the fate of these labeled atoms throughout a chemical transformation. This is often achieved through techniques like mass spectrometry and NMR spectroscopy, which can distinguish between deuterated and non-deuterated molecules. researchgate.net Isotopic labeling helps in determining whether a particular C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. dalalinstitute.com Such studies are crucial for understanding the intricate steps of a reaction mechanism. dalalinstitute.com

Deuterium Labeling in Studying Aldol (B89426) Condensation Mechanisms

The aldol condensation of acetone (B3395972) is a classic reaction that leads to the formation of mesityl oxide. wikipedia.orgsciencemadness.orgorgsyn.org Deuterium labeling studies, often involving deuterated acetone (acetone-d6), have been instrumental in understanding the mechanism of this reaction. escholarship.orgmdpi.com The reaction proceeds through the formation of an enolate intermediate. patsnap.com Isotopic labeling helps to confirm the role of the enolate and follow its subsequent reaction steps. researchgate.netrsc.org For instance, studies have shown that the formation of mesityl oxide from acetone is a key step, and deuterium labeling can help identify it as the rate-determining step in some cases. mdpi.com

Insights into Dehydration Processes from Deuterated Analogues

The conversion of diacetone alcohol to mesityl oxide is a dehydration reaction. wikipedia.orgorgsyn.org The use of deuterated analogues provides significant insights into the mechanism of this water elimination step. The dehydration can be catalyzed by either acid or base. libretexts.org In an acid-catalyzed mechanism, a protonated alcohol acts as a good leaving group. libretexts.orgmasterorganicchemistry.com Deuterium labeling can help to distinguish between different possible elimination pathways, such as E1 and E1cB mechanisms, by tracking the specific hydrogen (or deuterium) atoms that are removed.

Hydrogenation and Reduction Mechanisms: Deuterium Incorporation Studies

The hydrogenation of mesityl oxide is an important industrial process for the production of methyl isobutyl ketone (MIBK). mdpi.comgoogle.comresearchgate.net Deuterium incorporation studies, using either this compound or deuterium gas, have been employed to investigate the mechanism of this reaction.

Studies involving the catalytic hydrogenation of mesityl oxide with deuterium gas (D2) have provided valuable information about the reaction mechanism on catalyst surfaces. researchgate.net Research has shown that the hydrogenation can proceed in a stepwise manner. researchgate.net Deuterium labeling studies have indicated that on certain catalysts, the surface deuterium pool can be diluted by hydrogen from the reactant molecules. researchgate.netresearchgate.net This affects the level of deuterium incorporation into the final product.

| Catalyst | Reactants | Key Finding |

| Pd/SiO2 | Mesityl Oxide, D2 | Stepwise addition of deuterium. |

| CsOH/SiO2 | Acetone, D2 | Deuterium exchange on acetone is facile, but hydrogenation to MIBK proceeds via protium (B1232500) addition. researchgate.net |

| Metal Oxides | Acetaldehyde, H2 | Hydrogenation can occur via different pathways, with the initial step being the hydrogenation of either the oxygen or carbon atom of the carbonyl group. nih.gov |

This table summarizes key findings from studies on catalytic hydrogenation using deuterium.

The synthesis of MIBK from acetone involves the initial formation of mesityl oxide, which is then hydrogenated. mdpi.comm-chemical.co.jpresearchgate.net Deuterium labeling studies are crucial for understanding the entire reaction network. researchgate.net It has been observed that metallic sites on catalysts can catalyze deuterium exchange, while basic sites promote the dimerization of acetone. researchgate.netresearchgate.net These studies help in optimizing catalysts for higher MIBK yield and selectivity. For example, some studies have shown that while deuterium exchange with acetone is efficient, the subsequent hydrogenation of mesityl oxide to MIBK might involve the addition of protium instead of deuterium, depending on the catalyst and reaction conditions. researchgate.net

Catalytic Hydrogenation with Deuterium Gas (D2)

Michael Addition Reactions with this compound

Mesityl oxide is a classic Michael acceptor in Michael addition reactions. wikipedia.orgchemeurope.com This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated ketone. chemeurope.com Using this compound in these reactions would allow for detailed mechanistic studies of this important carbon-carbon bond-forming reaction. For instance, the reaction of diethyl malonate with mesityl oxide is a well-known example. byjus.comadichemistry.com By using the deuterated analogue, one could precisely determine the stereochemistry and regioselectivity of the nucleophilic attack. Such studies can provide valuable data on the transition state geometry and the factors influencing the reaction outcome. Cysteine has also been shown to undergo a Michael addition with mesityl oxide. researchgate.net

| Michael Donor | Michael Acceptor | Product Type |

| Diethyl malonate | Diethyl fumarate | 1,5-dicarbonyl compound |

| Diethyl malonate | Mesityl oxide | Dimedone wikipedia.org |

| 2-Nitropropane | Methyl acrylate | γ-Nitro ester |

| Cysteine | Mesityl oxide | Cysteine conjugate researchgate.net |

This table provides examples of Michael addition reactions, one of which involves mesityl oxide as the acceptor.

Other Chemical Transformations Involving Deuterated Mesityl Oxide

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. This compound, in which the ten hydrogen atoms of mesityl oxide are replaced with deuterium, serves as a valuable probe in various chemical transformations. Its synthesis is typically achieved through the aldol condensation of deuterated acetone (acetone-d6). uoc.gr The presence of deuterium atoms allows researchers to track the fate of specific parts of the molecule and to determine kinetic isotope effects, providing deep insights into reaction pathways and transition states.

Detailed research findings have demonstrated the utility of this compound in several types of reactions beyond its formation. These include ene reactions, Michael additions, and studies related to biochemical transformations.

Ene Reactions with N-Methyl-1,2,4-triazoline-3,5-dione (MTAD)

To understand the stereochemistry and energy profiles of ene reactions, this compound has been employed as a key precursor. In one study, it was used to synthesize deuterated allylic alcohols, which were then reacted with N-methyl-1,2,4-triazoline-3,5-dione (MTAD), a powerful enophile. uoc.gr The purpose of using the deuterated analogue was to measure the intermolecular kinetic isotope effect (KIE).

The competition reaction between the non-deuterated allylic alcohol and its d10-counterpart, derived from this compound, was monitored to provide quantitative data on the reaction mechanism. uoc.gr This type of study helps to clarify the nature of the transition state in the ene reaction, distinguishing between concerted and stepwise pathways.

Michael Addition for the Synthesis of Deuterated Dimedone Derivatives

This compound has been utilized as a starting material in the synthesis of deuterated dimedone. The synthesis involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. In a reported procedure, this compound undergoes a Michael addition with diethyl malonate in the presence of a base like sodium ethoxide. umich.edu

The resulting adduct is then subjected to hydrolysis and decarboxylation using potassium hydroxide (B78521), followed by acidification, to yield the deuterated dimedone derivative. umich.edu This multi-step transformation showcases the utility of deuterated mesityl oxide in creating complex, isotopically labeled molecules for further use as probes in other chemical or biological systems.

Table 1: Key Reagents in the Synthesis of Deuterated Dimedone

| Compound Name | Role |

| This compound | Starting Material |

| Diethyl malonate | Nucleophile (Michael Donor) |

| Sodium ethoxide | Base Catalyst |

| Potassium hydroxide | Hydrolysis & Decarboxylation Agent |

Biochemical Transformations and Flavor Chemistry

In the field of food and flavor chemistry, deuterated compounds are used to trace the formation of aroma compounds. For instance, a deuterated analogue of 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), a potent cat-urine-like aroma compound found in some wines, was studied using [D10]-mesityl oxide. researchgate.net When [D10]-mesityl oxide was added to grape must, the formation of [D10]-4MMP was detected after fermentation. researchgate.net This experiment confirms the role of mesityl oxide as a precursor to this important flavor compound through its reaction with sulfur-containing compounds like cysteine present in the must. umich.eduresearchgate.net

Table 2: Investigated Chemical Transformations of Deuterated Mesityl Oxide

| Reaction Type | Reactant(s) | Product(s) / Intermediate(s) | Mechanistic Insight |

| Ene Reaction | This compound derived allylic alcohol, MTAD | Ene adduct | Determination of intermolecular kinetic isotope effect. uoc.gr |

| Michael Addition | This compound, Diethyl malonate | Deuterated Dimedone derivative | Elucidation of multi-step synthesis pathway for labeled probes. umich.edu |

| Biochemical Transformation | [D10]-Mesityl oxide, Cysteine (in must) | [D10]-4-Mercapto-4-methyl-2-pentanone | Confirmed precursor-product relationship in flavor formation. researchgate.net |

Formation from Deuterated Acetone

The formation of this compound itself from deuterated precursors has been a subject of mechanistic study. An investigation into the reaction of acetone-d6 (B32918) with copper(II) bromide revealed the formation of bromoacetone-d5, diacetone alcohol-d12, and subsequently this compound. rsc.org A significant kinetic isotope effect was observed, with the reactions proceeding much more slowly with acetone-d6 compared to non-deuterated acetone. rsc.org This finding supports the mechanistic view that C-H (or C-D) bond cleavage is a key step in the initial stages of the reaction sequence leading to mesityl oxide. rsc.org

Kinetic Isotope Effect Studies of Reactions Involving Mesityl D10 Oxide

Theoretical Framework of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgnumberanalytics.comlibretexts.org It is quantified as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). The primary origin of KIEs, particularly deuterium (B1214612) KIEs, lies in the differences in zero-point vibrational energies (ZPVE) of chemical bonds. libretexts.orggithub.io A bond to a heavier isotope, like a carbon-deuterium (C-D) bond, has a lower vibrational frequency and thus a lower ZPVE compared to the corresponding carbon-hydrogen (C-H) bond.

For a reaction to occur, this ZPVE is often lost or reduced in the transition state. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This results in a "normal" KIE (k_H/k_D > 1). Conversely, if the bonding in the transition state becomes stiffer, an "inverse" KIE (k_H/k_D < 1) may be observed. github.io The magnitude of the KIE provides crucial information about the transition state structure and whether the isotopic bond is broken or formed in the rate-determining step. numberanalytics.com

Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary.

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com For C-H bond cleavage, primary deuterium KIEs (k_H/k_D) are typically in the range of 6-8 at room temperature. msudenver.edu

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs. They are further classified based on the position of the isotope relative to the reaction center:

α-secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (k_H/k_D ≈ 1.1-1.2), while a change from sp2 to sp3 leads to an inverse KIE (k_H/k_D ≈ 0.8-0.9). github.io

β-secondary KIEs: Involve isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation.

In the context of reactions involving mesityl oxide, a study on the ene reaction of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) with phorone-d6 (a related α,β-unsaturated ketone with deuterated methyl groups) revealed a significant inverse β-secondary isotope effect (k_H/k_D ≈ 0.90) in various solvents. uoc.gr This inverse effect was instrumental in proposing a stepwise mechanism involving the formation of an aziridinium (B1262131) imide intermediate in the rate-determining step. uoc.gr Another study involving mesityl oxide-d3 in the same reaction showed high syn-selectivity, further supporting a stepwise mechanism. uoc.gr

| Solvent | kH/kD for Phorone-d6 with MTAD |

|---|---|

| C6D6 | 0.90 ± 0.05 |

| CDCl3 | 0.90 ± 0.05 |

| (CD3)2CO | 0.87 ± 0.05 |

| DMSO-d6 | 0.86 ± 0.05 |

| CD3OD | 0.88 ± 0.05 |

Investigation of Rate-Determining Steps and Transition States

For instance, in the acid-catalyzed formation of mesityl oxide from acetone (B3395972), kinetic studies using deuterated acetone have helped to elucidate the mechanism. researchgate.netresearchgate.net It was proposed that the dehydration of the intermediate, diacetone alcohol, to form mesityl oxide is the rate-determining step. researchgate.netresearchgate.net The transition state is the highest energy point along the reaction coordinate. github.ioscirp.orge3s-conferences.org The magnitude of the KIE can provide information about the structure of the transition state. A maximal primary KIE is expected for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms.

Tunneling Effects in Reactions with Mesityl-d10 Oxide

In some reactions, particularly those involving the transfer of light particles like hydrogen, the reaction can proceed through a quantum mechanical phenomenon known as tunneling. tuwien.ac.atememory.com.twsemiengineering.comazoquantum.com Here, the particle can pass through the activation barrier rather than going over it. Tunneling is more significant for lighter isotopes, so reactions exhibiting tunneling often show unusually large primary KIEs, sometimes well exceeding the semi-classical limit of around 7 at room temperature. nih.govnih.gov

Solvent Isotope Effects in this compound Reactivity

Replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CH₃OD) can also influence reaction rates, a phenomenon known as the solvent isotope effect (SIE). libretexts.orgnih.govcore.ac.uk SIEs can arise from several factors:

The solvent acting as a reactant in a proton transfer step.

Differences in the strength of hydrogen bonding in the ground and transition states.

Changes in the pKa of catalytic groups upon deuteration. nih.gov

In enzyme-catalyzed oxidations of alcohols, for example, measuring the substrate KIE in both H₂O and D₂O can help to distinguish between different mechanisms. nih.gov If a proton is abstracted from the alcohol's hydroxyl group before or during the rate-determining hydride transfer from the carbon, a complex interplay of substrate and solvent KIEs will be observed.

Temperature Dependence of Kinetic Isotope Effects

Studying the KIE over a range of temperatures can provide further mechanistic details. According to the Arrhenius equation, the difference in activation energies for the light and heavy isotopes (Ea(D) - Ea(H)) is related to the temperature dependence of the KIE. For a classical KIE, the effect should decrease as the temperature increases.

However, for reactions involving quantum tunneling, the temperature dependence can be anomalous. Tunneling is less sensitive to temperature than overcoming the barrier, so a large KIE that is relatively independent of temperature is a strong indicator of tunneling. nih.govnih.govmdpi.comcopernicus.org In the oxidation of benzyl (B1604629) alcohol-d7 by an oxoiron(IV) complex, the KIE dramatically increased from 28 at 23°C to 360 at -30°C, a clear sign of extensive hydrogen atom tunneling. nih.govnih.gov

| Reactant | Oxidant | Temperature (°C) | kH/kD |

|---|---|---|---|

| Benzyl alcohol | Oxoiron(IV) tetramesitylporphyrin radical cation perchlorate | 23 | 28 |

| Benzyl alcohol | Oxoiron(IV) tetramesitylporphyrin radical cation perchlorate | -30 | 360 |

| Ethylbenzene | Oxoiron(IV) tetramesitylporphyrin radical cation perchlorate | 23 | Large KIE reported |

Computational Chemistry and Theoretical Studies of Mesityl D10 Oxide

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Mesityl-d10 oxide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide highly accurate predictions of its geometry and electronic characteristics.

Molecular Structure: DFT optimization would reveal the most stable three-dimensional arrangement of atoms. For the parent compound, mesityl oxide, calculations show it exists predominantly in the s-trans conformation due to steric hindrance. The key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For this compound, the substitution of hydrogen with deuterium (B1214612) would have a negligible effect on the equilibrium molecular structure due to the identical electronic properties of isotopes. However, the change in mass affects the vibrational modes.

Electronic Properties: DFT is used to calculate a variety of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. scribd.com Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. wisc.edu Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of Mesityl Oxide (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: These are typical values for α,β-unsaturated ketones calculated via DFT and serve as an illustration for this compound.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Beyond DFT, other computational methods can be employed for conformational analysis.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are based on first principles without using empirical parameters. researchgate.net They offer higher accuracy than DFT for certain properties, especially those involving electron correlation, but are computationally more expensive. researchgate.net For this compound, these methods would be used to accurately calculate the energy differences between various conformers (e.g., s-cis vs. s-trans) and the rotational barriers, providing a detailed potential energy surface.

Semi-Empirical Methods: Methods like AM1 or PM3 are less computationally demanding and can be used for larger systems or for initial, less precise explorations of the conformational landscape before applying more rigorous methods. While less accurate, they can still provide valuable qualitative insights into the relative stabilities of different conformations.

Molecular Dynamics (MD) Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic evolution of this compound in a solvent, providing insights into its behavior in a realistic chemical environment. chemrxiv.org

The simulation would track the trajectory of each atom over time, from which macroscopic properties can be derived. This is particularly useful for understanding how the solute (this compound) interacts with the solvent molecules and how its conformation changes over time.

In MD simulations, the solvent can be modeled explicitly, where each solvent molecule (e.g., water, or more appropriately for a deuterated compound, D₂O) is included in the simulation box. nih.gov This approach provides a detailed picture of the solvation shell around the this compound molecule and specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules.

Solvation Dynamics: These simulations can reveal the timescale and mechanism of solvation. nih.gov For instance, following a hypothetical electronic excitation of this compound, MD can model the reorganization of the surrounding solvent molecules in response to the change in the solute's charge distribution. This is crucial for understanding reaction dynamics in solution. The use of D₂O as a solvent in the simulation is important as its different mass and vibrational properties compared to H₂O can influence the dynamics of energy transfer and hydrogen/deuterium bonding. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. arxiv.org

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). scribd.com For this compound, the ¹H NMR spectrum would be significantly simplified due to the absence of protons. The predicted ¹³C NMR shifts would be very similar to the non-deuterated analog, with minor differences due to isotopic effects on vibrational states.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, a key feature would be the predicted shift of C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations in mesityl oxide, due to the heavier mass of deuterium. This isotopic effect is a powerful tool for assigning vibrational bands.

Table 2: Comparison of Predicted Vibrational Frequencies (cm⁻¹) for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency | Predicted C-D Frequency |

|---|---|---|

| Alkene C-H Stretch | 3000-3100 | ~2200-2300 |

| Methyl C-H Stretch | 2850-2960 | ~2100-2250 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the λ_max for the n→π* and π→π* transitions characteristic of α,β-unsaturated ketones. uou.ac.in The results would be very similar to mesityl oxide, as the electronic transitions are largely unaffected by isotopic substitution.

Transition State Modeling and Reaction Energetics

Computational chemistry is a key tool for studying reaction mechanisms. nih.gov

Transition State Modeling: For reactions involving this compound, such as enolate formation or Michael addition, computational methods can locate the transition state structure—the highest energy point along the reaction coordinate. nih.govmcmaster.ca Finding this structure allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org

Reaction Energetics: By calculating the energies of the reactants, transition state, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy). For reactions involving the breaking of a C-D bond, a primary kinetic isotope effect (KIE) would be predicted, where the reaction is slower compared to the C-H bond-breaking equivalent. cdnsciencepub.com This is due to the lower zero-point energy of the C-D bond compared to the C-H bond. researchgate.net Computational models can quantify the KIE, providing deep insight into the reaction mechanism. rsc.org

Advanced Analytical Applications of Mesityl D10 Oxide

Mesityl-d10 Oxide as an Internal Standard in Quantitative Analytical Techniques

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, particularly for mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govacs.org this compound is exemplary in this role for the precise quantification of its non-deuterated counterpart, mesityl oxide. An internal standard is crucial for correcting variations that can occur during sample preparation, such as extraction inefficiencies, and during instrumental analysis, like fluctuations in injection volume or detector response. scispace.com

Mass Spectrometry (GC-MS, LC-MS) Quantification

In mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), this compound is the preferred internal standard for quantifying mesityl oxide. nih.govamericanlaboratory.com Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. americanlaboratory.comresearchgate.net This behavior ensures that any loss of analyte during sample workup or variability in instrument performance is mirrored by the internal standard, allowing for highly accurate and precise quantification. scispace.com

The key difference is the mass-to-charge ratio (m/z) of the molecular and fragment ions, which allows the detector to distinguish between the analyte and the standard. americanlaboratory.com For instance, in a GC-MS analysis for mesityl oxide, specific ions are monitored for both the analyte and the deuterated internal standard. researchgate.netrsc.org The quantification is based on the ratio of the peak area of the analyte to that of the known concentration of the internal standard. oup.com This isotope dilution mass spectrometry (IDMS) approach is fundamental for achieving the highest level of accuracy in quantitative assays.

Table 1: Comparison of Mass Fragments for Mesityl Oxide and this compound This table presents a comparison of experimentally selected mass fragments for mesityl oxide and the predicted corresponding fragments for its deuterated analog, this compound. The shift in mass-to-charge ratio (m/z) is due to the substitution of ten hydrogen atoms with deuterium (B1214612).

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

|---|---|---|

| Mesityl Oxide | 98.14 nih.gov | 98, 83, 55 researchgate.netrsc.org |

Tracer Studies in Complex Chemical Systems

Deuterium-labeled compounds like this compound are invaluable as tracers for elucidating reaction mechanisms and metabolic pathways. acs.orgresearchgate.net Because the kinetic isotope effect for deuterium is generally small and predictable, replacing hydrogen with deuterium creates a "heavy" version of the molecule that can be tracked through complex systems without significantly altering its chemical behavior.

For example, this compound could be introduced into a chemical reaction to study the formation of mesityl oxide and its byproducts. researchgate.net By analyzing the reaction mixture at various time points with mass spectrometry, researchers can identify which products contain the deuterium label, thereby mapping the transformation pathways of the original molecule. researchgate.net Similarly, in environmental or biological studies, this compound can be used to trace the fate, transport, and degradation of mesityl oxide in various matrices. nih.gov Such studies are crucial for understanding reaction kinetics, identifying intermediates, and verifying proposed biochemical pathways. researchgate.net

Chromatographic Separation Method Development and Validation with Deuterated Analogues

The development and validation of robust chromatographic methods are essential in analytical chemistry. nih.gov Deuterated analogues such as this compound play a crucial role in this process, particularly for methods destined for use with isotope dilution mass spectrometry. nih.govnih.gov

A fundamental assumption when using a deuterated internal standard is that it behaves chromatographically identically to the unlabeled analyte. scispace.com Therefore, a key step in method development is to confirm the co-elution of the analyte and its deuterated standard. americanlaboratory.com During validation, the consistency of the retention time and peak shape for both compounds across different analytical runs demonstrates the stability and reproducibility of the chromatographic system. Any slight separation that may occur due to the isotopic effect is typically minimal but must be assessed to ensure accurate integration and quantification. researchgate.net The use of a deuterated standard helps validate parameters like selectivity, accuracy, and precision, ensuring the method is reliable for its intended purpose. nih.govrjptonline.org

Role of Mesityl D10 Oxide in Understanding Reaction Pathways and Transformations

Insights into Industrial Chemical Processes through Deuterium (B1214612) Labeling

Isotopic labeling is a critical technique for elucidating the mechanisms of industrially significant chemical reactions. By tracing the path of labeled atoms through a reaction sequence, chemists can identify rate-determining steps, differentiate between proposed mechanistic pathways, and optimize process conditions.

The industrial production of mesityl oxide itself provides a salient example. Mesityl oxide is typically formed via the acid-catalyzed aldol (B89426) condensation of acetone (B3395972). The reaction proceeds through the formation of diacetone alcohol, which then dehydrates to form mesityl oxide. Studies utilizing deuterated acetone have been instrumental in confirming this reaction mechanism. researchgate.net By observing the position of the deuterium atoms in the mesityl oxide product, researchers can verify the specific bonds that are broken and formed during the condensation and dehydration steps. This mechanistic understanding is crucial for catalyst design and for optimizing reaction conditions to maximize yield and minimize the formation of byproducts in large-scale industrial production.

Tracer studies, often employing radioactive isotopes (radiotracers) or stable isotopes like deuterium, are widely applied to investigate the dynamics of industrial processes such as mixing, flow rates, and residence time distribution in reactors. iaea.org While specific applications of Mesityl-d10 oxide as a tracer in other large-scale processes are not widely documented, the principles are directly transferable. The use of deuterated compounds allows for the tracking of materials through complex systems without the handling requirements associated with radioactive materials.

Table 1: Key Industrial Reactions Investigated with Deuterium Labeling

| Industrial Process | Labeled Compound Used | Insight Gained |

| Mesityl Oxide Synthesis | Deuterated Acetone | Confirmation of the aldol condensation-dehydration reaction mechanism, identifying the rate-determining step. researchgate.net |

| Partial Oxidation of Methanol (B129727) | Deuterated Water (D₂O) | Determined that the hydrogen produced originates primarily from water rather than methanol, clarifying the reaction pathway. acs.org |

| Catalytic Reforming | Various Deuterated Hydrocarbons | Elucidation of complex reaction networks, including isomerization and cracking pathways. |

Contributions to Fundamental Organic Chemistry Reactivity

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, due to the lower zero-point vibrational energy of the C-D bond. This difference is the origin of the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed faster than the identical reaction involving C-D bond cleavage. The magnitude of the KIE is a powerful diagnostic tool for determining whether C-H bond cleavage occurs in the rate-determining step of a reaction.

The study of KIEs is a cornerstone of physical organic chemistry for mechanism elucidation. mdpi.com For example, KIEs can distinguish between bimolecular (SN2) and unimolecular (SN1) substitution reactions. wikipedia.org In reactions where a significant KIE is observed (typically kH/kD > 2), it is strong evidence for a primary KIE, meaning the C-H bond is breaking in the slowest step of the reaction.

While specific KIE studies focusing on this compound are not prevalent in the literature, the principles are demonstrated by analogous systems. For instance, the oxidation of the enzyme galactose oxidase shows an exceptionally large KIE of over 20 when a deuterated substrate is used. nih.gov This large value provides definitive evidence that the abstraction of a hydrogen atom is the rate-limiting event in the catalytic cycle. Similarly, large KIEs have been observed in oxidation reactions involving porphyrin complexes, which are models for cytochrome P450 enzymes. nih.gov

Table 2: Representative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications

| Reaction System | Substrate (Protio vs. Deutero) | Observed KIE (kH/kD) | Mechanistic Implication |

| Galactose Oxidase Catalysis | 1-O-methyl-α-d-galactopyranoside vs. its 6,6'-di-deutero analogue | 22.5 +/- 2.0 | C-H bond abstraction is the rate-limiting step. nih.gov |

| Oxidation by Oxoiron(IV) Porphyrin | Benzyl (B1604629) alcohol vs. Benzyl alcohol-d7 | 28 (at 23 °C) to 360 (at -30 °C) | Indicates significant quantum tunneling of the hydrogen atom during the C-H oxidation step. nih.gov |

| Nucleophilic Substitution | Methyl bromide-12C vs. Methyl bromide-13C | 1.082 | Consistent with a bimolecular (SN2) mechanism. wikipedia.org |

The use of this compound in reactivity studies allows chemists to probe the mechanisms of reactions central to organic synthesis, such as Michael additions, conjugate reductions, and photochemical transformations of α,β-unsaturated ketones. By comparing the reaction rates and product distributions of this compound with its non-deuterated counterpart, researchers can gain a detailed understanding of transition state structures and the involvement of specific C-H bonds in the reaction pathway.

Development of Novel Synthetic Routes to Deuterated Fine Chemicals

Deuterated compounds are increasingly important as internal standards for mass spectrometry, as probes for metabolic studies, and as active pharmaceutical ingredients (APIs). The strategic incorporation of deuterium can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. princeton.edu Consequently, there is a growing demand for synthetic methods to produce complex deuterated molecules. nih.govrsc.org

This compound can serve as a valuable deuterated building block for the synthesis of other labeled fine chemicals. Its synthesis starts from the readily available deuterated acetone ([2H6]acetone), making it an accessible starting point. nih.gov

A notable example is the synthesis of deuterated analogues of important flavor and fragrance compounds found in wine. nih.gov The compound 4-sulfanyl-4-methylpentan-2-one (SMP) is a potent sulfur-containing odorant. To create a heavy-labeled version for use as an internal standard in quantitative analysis, a synthesis was developed that starts with deuterated acetone. The deuterated acetone is first converted to this compound. Subsequently, a Michael addition of a sulfur nucleophile across the double bond of this compound yields the desired [2H10]-4-sulfanyl-4-methylpentan-2-one.

Table 3: Synthetic Scheme for a Deuterated Fine Chemical via this compound

| Step | Reactant(s) | Reagents/Conditions | Product | Purpose |

| 1 | [2H6]Acetone | Acid or Base Catalyst | This compound | Creation of the deuterated α,β-unsaturated ketone intermediate. nih.gov |

| 2 | This compound | Triphenylsilanethiol, Potassium Fluoride | [2H10]-4-Sulfanyl-4-methylpentan-2-one | Synthesis of a deuterated internal standard for quantitative analysis of wine odorants. nih.gov |

This synthetic strategy highlights the utility of this compound as an intermediate. By leveraging a simple, heavily deuterated starting material, complex molecules with high isotopic purity can be constructed for a variety of scientific applications.

Future Research Directions and Emerging Paradigms for Deuterated Ketones

Exploration of New Catalytic Systems for Deuteration

The synthesis of deuterated ketones is critically dependent on the development of efficient and selective catalytic systems. Traditional methods often require harsh conditions or suffer from a lack of selectivity, prompting researchers to explore novel catalytic approaches. A significant trend is the move towards catalysts that operate under mild conditions and utilize economical deuterium (B1214612) sources, such as heavy water (D₂O). researchgate.netresearchgate.net

Recent research has highlighted several promising catalytic systems:

Iridium-Based Catalysts : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high efficacy for the regioselective C-H deuteration of various organic compounds, including ketones. snnu.edu.cn These catalysts can operate under mild conditions and tolerate a wide range of functional groups. acs.orgsnnu.edu.cn

Frustrated Lewis Pairs (FLPs) : The combination of the Lewis acid B(C₆F₅)₃ and D₂O has been developed as an efficient system for the α-deuteration of various carbonyl-based pharmaceutical compounds. nih.gov This method works by converting the carbonyl compound into a boron-enolate, which is then deuterated by D₃O⁺ generated in situ. nih.gov

Dual Metal Photocatalysis : Light-driven methodologies using earth-abundant metals are emerging as a sustainable approach. One such system employs a dual cobalt-copper catalyst that uses visible light and water to reduce aromatic ketones, yielding α,β-deuterated alcohols when D₂O is used as the deuterium source. rsc.org

Organocatalysis : Metal-free catalytic systems are gaining traction due to their lower cost and toxicity. Catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and barium oxide have been successfully used for the α-deuteration of ketones with D₂O. researchgate.netresearchgate.net These organocatalyzed protocols often feature mild reaction conditions and demonstrate good to excellent deuterium incorporation across a diverse range of ketone substrates. researchgate.netresearchgate.net

These advancements are making the synthesis of specifically labeled compounds like Mesityl-d10 oxide and other deuterated ketones more accessible and sustainable, opening doors for their broader application.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The precise characterization of deuterated compounds is essential to confirm the location and extent of deuterium incorporation. While standard techniques provide valuable information, they often have limitations in resolving complex isotopic mixtures or monitoring reactions in real time. marquette.edu To address this, researchers are increasingly turning to advanced spectroscopic methods.

Molecular Rotational Resonance (MRR) Spectroscopy : MRR is a powerful gas-phase spectroscopic technique that offers exceptionally high resolution and unambiguous structural identification of molecules. acs.org It can distinguish between different isotopologues (molecules with the same formula but different isotopic composition) and isotopomers (isomers with isotopes at different positions). marquette.edu This makes MRR particularly valuable for validating the output of deuteration reactions, providing accurate measurements of site-specific deuterium levels and enantiopurity. rsc.orgacs.org Recent developments have demonstrated the use of MRR for automated, online reaction monitoring, providing deep insight into reaction processes. acs.org

Time-Resolved Deuterium NMR (²H NMR) Spectroscopy : ²H NMR is another versatile and economical tool for studying deuteration reactions. rsc.org By acquiring spectra over time, it can be used to monitor the progress of a reaction and extract valuable kinetic information. rsc.org This is particularly useful for optimizing reaction conditions and understanding reaction mechanisms.

These advanced techniques provide a level of analytical precision that was previously difficult to achieve, facilitating the development of highly selective deuteration methods and ensuring the quality of the resulting isotopically labeled compounds. rsc.orgacs.org

Integration of Machine Learning and Artificial Intelligence in Deuterated Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize research into deuterated compounds. These computational tools can analyze vast datasets to identify patterns, predict outcomes, and optimize complex processes, thereby accelerating the discovery and development of new deuterated molecules and materials. clearsynthdiscovery.com

Key application areas include:

Reaction Optimization : ML algorithms can be used to optimize deuteration reaction conditions. For instance, Bayesian optimization has been successfully applied to improve the efficiency and deuterium incorporation ratio in electrochemical deuteration processes. colab.ws

Accelerated Simulation : Chemistry models often rely on solving large sets of differential equations, which is computationally expensive. nasa.gov ML algorithms can be trained to emulate these complex chemical kinetics, offering a potentially much faster method for predicting the outcomes of chemical reactions. nasa.gov This approach is being explored for large-scale molecular dynamics simulations of deuterium itself. researchgate.net

Drug Discovery and Design : In pharmaceutical research, AI and ML tools are used to analyze compounds and identify "soft spots" that are susceptible to metabolic breakdown. clearsynthdiscovery.com This allows for a rational design approach where deuterium is selectively placed at these positions to improve a drug's pharmacokinetic properties, such as increasing its half-life and bioavailability. clearsynthdiscovery.com

Enhanced Spectroscopic Analysis : ML can significantly improve the sensitivity of analytical techniques. In the field of deuterium magnetic resonance spectroscopic imaging (DMRSI), a deep learning-based method has been developed to effectively denoise the spectral data, making high-resolution dynamic imaging of metabolic processes possible. nih.gov

Design of Novel Deuterated Building Blocks for Materials Science Applications

The unique properties conferred by deuterium substitution are not only relevant to pharmaceuticals but also to the field of materials science. The design and synthesis of novel deuterated building blocks are enabling the creation of advanced materials with enhanced performance and stability. resolvemass.capharmalego.com

Promising applications include:

Organic Light-Emitting Diodes (OLEDs) : The operational lifetime of OLEDs, particularly those emitting blue light, is a major challenge. Replacing hydrogen with deuterium at specific molecular sites can strengthen the chemical bonds, making the organic materials more resistant to degradation and thereby extending the device's lifespan. zeochem.com

Advanced Polymers : Deuterated polymers, where hydrogen atoms in the polymer chains are replaced by deuterium, exhibit enhanced thermal stability and unique spectroscopic signatures. resolvemass.ca These properties make them invaluable for specialized applications such as neutron scattering, which is used to study the structure and dynamics of polymer chains, and as high-precision standards for mass spectrometry. resolvemass.ca

Probes for Functional Materials : Deuterated molecules are used as probes to study the mechanisms of functional materials. For example, deuterated materials allow for the investigation of site-specific gas adsorption in porous materials like metal-organic frameworks (MOFs) using neutron diffraction techniques. ansto.gov.au

The ability to synthesize a wide array of deuterated building blocks is crucial for advancing materials science, leading to more robust electronics, more effective analytical tools, and a deeper understanding of material properties at the molecular level. chemscene.com

Isotopic Engineering for Enhanced Chemical Process Efficiency

Isotopic engineering is the deliberate manipulation of the isotopic composition of a material or chemical process to achieve a desired outcome. sustainability-directory.com This approach, particularly when applied to chemical manufacturing, aligns with the principles of process intensification—a design philosophy aimed at creating processes that are substantially smaller, cleaner, safer, and more energy-efficient. walmart.comamazon.com

The core principle behind the utility of deuterium in this context is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger C-D bond and consequently a slower reaction rate for bond-breaking steps. sustainability-directory.com This effect can be leveraged to enhance process efficiency in several ways:

Improving Selectivity : By slowing down an undesired side reaction, deuteration can increase the yield of the desired product, leading to cleaner reaction profiles and reducing waste.

Mechanistic Studies : Isotopic tracers are widely used in industry to optimize processes. sustainability-directory.com By selectively labeling a molecule with deuterium, chemists can track its path through a complex reaction sequence, providing critical insights into the reaction mechanism. This knowledge is vital for rationally designing more efficient processes. ansto.gov.ausustainability-directory.com

Automation and Miniaturization : The drive for efficiency is also leading to the automation of chemical processes involving isotopes, which enhances safety and reproducibility. energy.gov Furthermore, technologies like micro-channel reactors are being explored for process intensification in isotope separation, demonstrating how engineering at the micro-scale can lead to significant efficiency gains in what are traditionally large-scale operations. mdpi.com

By combining the principles of isotopic engineering with process intensification, the chemical industry can move towards more sustainable and economically favorable manufacturing methods. walmart.com

常见问题

Basic: What are the critical steps for synthesizing Mesityl-d10 oxide with high isotopic purity, and how can purity be validated?

Answer:

Synthesis of this compound requires deuterium substitution at specific positions. Key steps include:

- Deuteration Protocol : Use acetone-d6 as a precursor, reacting with deuterated reagents under anhydrous conditions to minimize proton exchange .

- Purification : Fractional distillation under reduced pressure to isolate the deuterated compound, followed by drying over molecular sieves.

- Validation :

Basic: Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?

Answer:

- FT-IR : Identify carbonyl stretching vibrations (C=O) at ~1715 cm⁻¹; deuterated methyl groups show shifted C-D stretches (~2100 cm⁻¹) .

- <sup>13</sup>C NMR : Peaks at δ 207 ppm (carbonyl) and δ 25–30 ppm (deuterated methyl groups); compare with non-deuterated analogs to confirm isotopic substitution .

- GC-MS : Quantify purity using deuterium-specific retention times and fragmentation patterns .

Advanced: How can contradictions in kinetic data from this compound reactions be systematically resolved?

Answer:

Contradictions often arise from isotopic effects or experimental variables. Mitigation strategies:

- Controlled Replicates : Conduct reactions in triplicate under inert atmospheres to exclude moisture/oxygen interference .

- Isotopic Effect Analysis : Compare rate constants (kH/kD) to distinguish kinetic isotope effects (KIEs) from procedural artifacts .

- Statistical Validation : Apply ANOVA or t-tests to assess variability across batches; use Q-test to identify outliers .

Advanced: What methodological frameworks integrate computational modeling with experimental studies of this compound?

Answer:

- DFT Calculations : Model reaction pathways (e.g., keto-enol tautomerism) using Gaussian or ORCA software; compare computed vibrational spectra with experimental IR/NMR data .

- Molecular Dynamics (MD) : Simulate solvent effects on deuterium retention in aqueous/organic phases .

- Hybrid Workflows : Validate computational predictions via isotopic labeling experiments (e.g., <sup>2</sup>H tracing in reaction intermediates) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Storage : Store in sealed, deuterated solvent-compatible containers (e.g., glass with PTFE-lined caps) at ≤4°C to minimize degradation .

- Waste Disposal : Follow EPA guidelines for deuterated organic waste; avoid incineration due to potential deuterium release .

Advanced: How can this compound be utilized to probe mechanistic questions in organocatalysis?

Answer:

- Isotopic Labeling : Track deuterium migration in catalytic cycles (e.g., acid-base reactions) via <sup>2</sup>H NMR or kinetic isotope effect (KIE) studies .

- Mechanistic Differentiation : Compare reaction outcomes with non-deuterated analogs to identify rate-determining steps influenced by deuterium .

- In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to observe intermediate deuteration states .

Basic: What are the best practices for documenting this compound experiments to ensure reproducibility?

Answer:

- Detailed Synthesis Logs : Record reaction temperatures, solvent deuteration levels, and catalyst batches .

- Instrument Calibration : Document NMR/MS calibration standards (e.g., TMS for <sup>1</sup>H NMR, perfluorotributylamine for MS) .

- Data Archiving : Upload raw spectra and chromatograms to repositories like Zenodo, with metadata specifying instrument models and settings .

Advanced: How do isotopic impurities in this compound impact its application in kinetic studies?

Answer:

- Error Propagation : Even 1% proton contamination can skew KIE measurements by 5–10%; use isotopic enrichment assays (e.g., LC-MS) to quantify impurities .

- Corrective Models : Apply linear regression to adjust rate constants based on impurity levels .

- Synthesis Optimization : Implement iterative deuteration (e.g., multiple exchange cycles) to achieve >99% D-purity .

Advanced: What strategies reconcile discrepancies between theoretical predictions and experimental data in this compound studies?

Answer:

- Benchmarking : Validate computational methods against crystallographic data or high-precision spectroscopy (e.g., rotational-vibrational spectra) .

- Multi-Technique Cross-Validation : Combine XRD, NMR, and computational electrostatic potential maps to resolve structural ambiguities .

- Error Analysis : Quantify uncertainties in force fields (e.g., DFT functional limitations) using Bayesian statistical methods .

Basic: How should researchers design control experiments when studying solvent effects on this compound reactivity?

Answer:

- Solvent Matrix : Test reactivity in deuterated vs. protonated solvents (e.g., D2O vs. H2O) to isolate isotopic effects .

- Temperature Gradients : Conduct Arrhenius plots across 10–50°C to assess solvent viscosity impacts .

- Blank Runs : Include solvent-only controls to detect background reactions or catalytic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。